2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

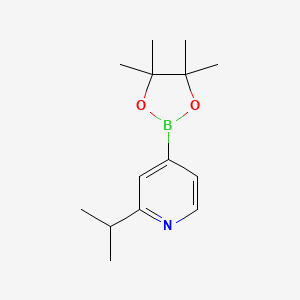

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with an isopropyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. This compound is of significant interest in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the stability and reactivity of its boronate group . Its molecular formula is C₁₂H₂₀BNO₂, with a calculated molecular weight of 221.14 g/mol. The isopropyl substituent introduces steric bulk, which may influence reactivity and selectivity in synthetic applications.

Eigenschaften

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-10(2)12-9-11(7-8-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZONPDASNPSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isopropyl-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often heated to reflux to ensure complete conversion.

Reaction Conditions:

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)

Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

Solvent: Toluene or THF

Temperature: Reflux (approximately 110°C for toluene)

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing human error and improving safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to yield the boronic acid.

Common Reagents and Conditions

-

Suzuki-Miyaura Cross-Coupling:

Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., K₂CO₃)

Conditions: Reflux in toluene or THF, inert atmosphere

-

Oxidation:

Reagents: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)

Conditions: Room temperature, aqueous medium

-

Hydrolysis:

Reagents: Water, acid (e.g., HCl) or base (e.g., NaOH)

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl or alkenyl derivatives

Oxidation: Boronic acid

Hydrolysis: Boronic acid

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: has a wide range of applications in scientific research:

Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Utilized in the development of new therapeutic agents, especially in cancer research where boronic esters are used to create proteasome inhibitors.

Industry: Applied in the production of advanced materials, such as conjugated polymers for electronic devices.

Wirkmechanismus

The primary mechanism by which 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is through its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final product.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares key features of the target compound with two analogues: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine () and 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine ():

Stability and Handling

Structural Analysis Tools

Crystallographic software such as SHELXL and OLEX2 () are critical for resolving the molecular geometry of these compounds. For example, bond lengths between the boron atom and pyridine nitrogen may vary based on substituent positions, influencing electronic properties and reactivity.

Biologische Aktivität

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: . The structure features a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BNO2 |

| Molecular Weight | 246.15 g/mol |

| CAS Number | 1352796-58-7 |

| Appearance | Colorless liquid |

| Purity | 99% |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has demonstrated inhibitory effects on GSK-3β and IKK-β kinases:

- GSK-3β Inhibition : The compound exhibits IC50 values ranging from 10 to 1314 nM against GSK-3β. The presence of the isopropyl group enhances its binding affinity compared to other substituents .

- IKK-β Inhibition : It also shows significant inhibitory activity against IKK-β with similar potency profiles. This inhibition is crucial for modulating inflammatory responses and cellular survival pathways .

Cytotoxicity Studies

Cytotoxicity was assessed in various cell lines including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that:

- At concentrations up to 10 µM, compounds did not significantly decrease cell viability.

- Some derivatives showed decreased viability at higher concentrations but remained below toxic thresholds .

Anti-inflammatory Activity

The compound's anti-inflammatory potential was evaluated by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells:

- Significant reductions in NO and IL-6 levels were observed at concentrations as low as 1 µM.

- These effects suggest a promising role in treating inflammatory conditions .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Neuroprotection : In models of neurodegeneration, the compound's ability to inhibit GSK-3β has been linked to reduced apoptosis in neuronal cells.

- Cancer Therapeutics : Its dual inhibition of GSK-3β and IKK-β positions it as a candidate for cancer therapies targeting the Wnt signaling pathway and inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.